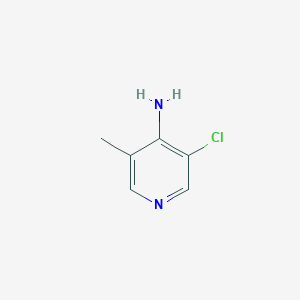

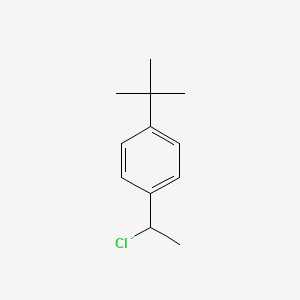

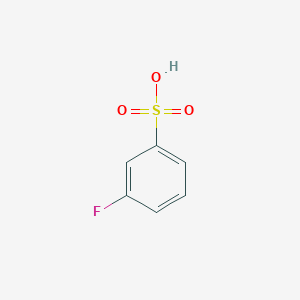

![molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4](/img/structure/B1340145.png)

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

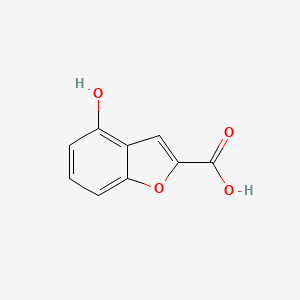

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine and related compounds are subjects of synthetic chemistry research due to their complex structures and potential applications in various fields. For instance, the synthesis of similar bromo-tetrahydroisoquinolines and methoxy-tetrahydronaphthyridines involves lithiation, formylation, and reductive amination, highlighting the compound's versatility in organic synthesis (Zlatoidský & Gabos, 2009). Moreover, the reactivity of bromo-naphthyridines with potassium amide in liquid ammonia has been studied, revealing insights into the compound's behavior under different chemical conditions (Plas, Woźniak, & Veldhuizen, 2010).

Biological Activities

1,8-Naphthyridine derivatives, including bromo-tetrahydronaphthyridines, are known for their diverse biological activities. These compounds have been studied for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The broad spectrum of activities establishes them as potential scaffolds in therapeutic and medicinal research, with applications in neurological disorders, anti-osteoporotic, anti-allergic, antimalarial, and other areas (Madaan et al., 2015).

Pharmacological Potential

A novel naphthyridine derivative, structurally related to this compound, has shown promising anticancer activity in human malignant melanoma cell lines. It induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Chemical Reactivity and Applications

The synthesis and animation studies of bromo-naphthyridines have contributed to understanding their chemical reactivity, providing valuable information for the development of new compounds with potential applications in various scientific fields (Woźniak & Plas, 1978). Additionally, copper-catalyzed amination of bromo-naphthyridines with aqueous ammonia at room temperature opens new avenues for functionalizing these compounds, further enhancing their utility in organic synthesis and medicinal chemistry (Anderson et al., 2010).

Mechanism of Action

Safety and Hazards

The safety information for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine includes a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Future Directions

The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUKJNJWYCYMTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475914 |

Source

|

| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-16-4 |

Source

|

| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.